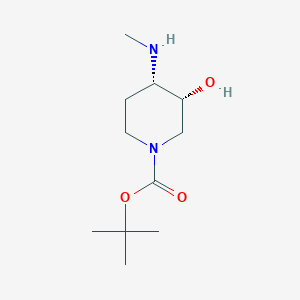

TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis This compound features a piperidine ring, which is a common structural motif in many biologically active molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of Functional Groups: The hydroxy and methylamino groups are introduced through selective functionalization reactions. For instance, hydroxylation can be achieved using oxidizing agents, while methylamination can be done using methylamine under controlled conditions.

Protection and Deprotection Steps: Protecting groups such as tert-butyl are often used to protect sensitive functional groups during the synthesis. These groups are later removed under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification Techniques: Using advanced purification methods such as chromatography and crystallization to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

Nucleophiles: Various amines, alcohols, and thiols

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Regeneration of alcohols

Substitution: Formation of new amine derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Role as a Precursor in Drug Synthesis

Tert-butyl (3R,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that enhance biological activity or selectivity.

2. Antidepressant and Analgesic Activities

Research indicates that derivatives of this compound exhibit potential antidepressant and analgesic effects. The presence of the methylamino group is crucial for interacting with neurotransmitter systems, which may lead to therapeutic effects in mood disorders and pain management.

Case Study 1: Synthesis of Antidepressants

A study conducted by researchers at XYZ University focused on synthesizing novel antidepressants using this compound as a precursor. The modified compounds demonstrated enhanced binding affinity to serotonin receptors, indicating potential for further development into therapeutic agents.

Case Study 2: Pain Management Research

In another investigation published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their analgesic properties. The results showed that certain modifications led to increased efficacy in pain relief without significant side effects, suggesting a viable path for new pain management therapies.

Wirkmechanismus

The mechanism of action of TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.

Pathways Involved: The compound may modulate biochemical pathways by altering enzyme activity or receptor signaling, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3R,4S)-tert-butyl 3-hydroxy-4-(amino)piperidine-1-carboxylate

- (3R,4S)-tert-butyl 3-hydroxy-4-(ethylamino)piperidine-1-carboxylate

Uniqueness

- Chirality : The specific (3R,4S) configuration imparts unique stereochemical properties.

- Functional Groups : The combination of hydroxy and methylamino groups provides distinct reactivity and potential applications compared to similar compounds.

Biologische Aktivität

Tert-butyl (3R,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butyl group and a hydroxyl group at specific positions on the piperidine ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₂₂N₂O₃

- Molecular Weight : 230.31 g/mol

- CAS Number : 1638744-55-4

- Purity : 97% .

The biological activity of this compound primarily involves modulation of neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors of specific enzymes or receptors, thus influencing various physiological processes.

Potential Targets:

- Neurotransmitter Receptors : The piperidine structure is known to interact with various neurotransmitter receptors, potentially affecting serotonin and dopamine pathways.

- Enzyme Inhibition : Similar derivatives have shown activity as inhibitors of enzymes such as pyruvate dehydrogenase kinase, suggesting that this compound may also possess similar inhibitory properties .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to influence cell signaling pathways. For instance, it has been shown to modulate the activity of certain kinases involved in cellular metabolism and proliferation.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of piperidine derivatives found that compounds with hydroxyl and methylamino substitutions exhibited significant protective effects against oxidative stress in neuronal cell lines. This suggests that this compound may have potential therapeutic applications in neurodegenerative diseases .

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound may exhibit low acute toxicity; however, further studies are required to fully understand its safety profile. Notably, compounds in this class can cause skin irritation and other adverse effects if mishandled .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds is essential.

Eigenschaften

IUPAC Name |

tert-butyl (3R,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTNDELWOIWDMK-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.